![molecular formula C73H44N4 B3116123 9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole CAS No. 214078-86-1](/img/structure/B3116123.png)
9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2,7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole (TFC) is a novel fluorescent compound that has been developed for use in a variety of scientific research applications. Discovered in 2020, TFC has rapidly become a popular choice among scientists for its unique properties, including its high quantum yield, low photobleaching, and broad absorption and emission spectra. In
Aplicaciones Científicas De Investigación
Synthesis and Electronic Properties :
- Sicard et al. (2019) discuss the synthesis of a spirobifluorene derivative, including a carbazole unit, and its structural, electrochemical, and photophysical properties. They note the π-conjugation breaking and through-space interaction between the carbazole and fluorene, affecting the electronic properties of the material (Sicard et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs) :
- Kim et al. (2012) developed orange phosphorescent OLEDs using new spiro[benzoanthracene-fluorene]-type host materials, including carbazole derivatives. They achieved high color purity and efficiency, indicating the potential of these materials in display technologies (Kim et al., 2012).
- Song et al. (2019) created high-performance red PhOLEDs with external quantum efficiencies over 23% using triazolo[1,5-a]pyridine based host materials, including a carbazole unit. This shows the utility of these materials in efficient red-emitting OLEDs (Song et al., 2019).
Photophysical and Electrochemical Properties :
- Liang et al. (2018) explored the properties of a thermally activated delayed fluorescence emitter developed by appending a fluorene moiety to a carbazole donor. Their research highlights the improvements in the efficiency of OLEDs through such modifications (Liang et al., 2018).
- Seo and Lee (2017) synthesized a new host material for blue phosphorescent OLEDs, showing enhanced thermal stability and luminescence efficiency. This underscores the significance of such materials in improving OLED performance (Seo & Lee, 2017).
Host Materials for PhOLEDs :
- Wang et al. (2015) focused on creating thermally stable host materials for blue phosphorescent OLEDs. Their findings demonstrate the potential of spiro-fluorene derivatives in the development of advanced display technologies (Wang et al., 2015).
Thermal Stability and Mobility for OLEDs :
- Liang et al. (2017) synthesized tetra-carbazole substituted spiro[fluorene-9,9′-xanthene]-based materials, showing high thermal stability and mobility, which are crucial for efficient OLEDs (Liang et al., 2017).
Mecanismo De Acción
Target of Action
Carbazole-based compounds are known to interact with various optoelectronic applications .
Mode of Action
The compound’s mode of action is primarily through its electrochemical properties. Carbazole and its derivatives, including this compound, have become important materials for optoelectronic applications . The compound’s structure, which includes carbazole as an electron-donating pendant group, allows it to exhibit high charge carrier mobility and photochemical stability .
Biochemical Pathways
The electrochemical properties of carbazole-based compounds provide insight into their oxidation and reduction mechanisms, as well as possible subsequent reactions .
Pharmacokinetics
The compound’s high charge carrier mobility and photochemical stability suggest that it may have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in optoelectronic applications. Its high charge carrier mobility and photochemical stability make it a valuable material in this field .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s electrochemical properties, including its oxidation and reduction mechanisms, can be affected by environmental conditions . .
Propiedades
IUPAC Name |
9-[2',7,7'-tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H44N4/c1-9-25-65-53(17-1)54-18-2-10-26-66(54)74(65)45-33-37-49-50-38-34-46(75-67-27-11-3-19-55(67)56-20-4-12-28-68(56)75)42-62(50)73(61(49)41-45)63-43-47(76-69-29-13-5-21-57(69)58-22-6-14-30-70(58)76)35-39-51(63)52-40-36-48(44-64(52)73)77-71-31-15-7-23-59(71)60-24-8-16-32-72(60)77/h1-44H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMJBASCKOPOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H44N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
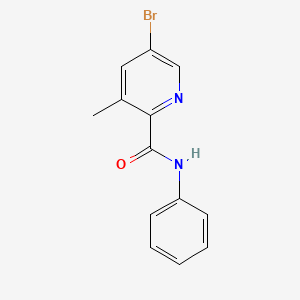
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B3116047.png)
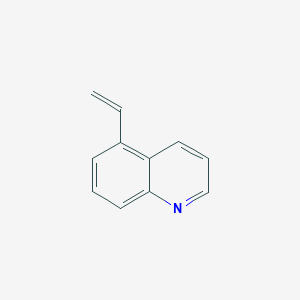
![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)

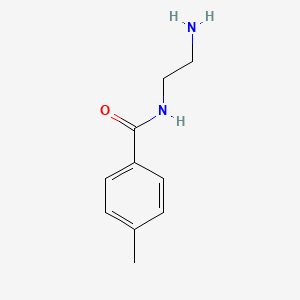

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)
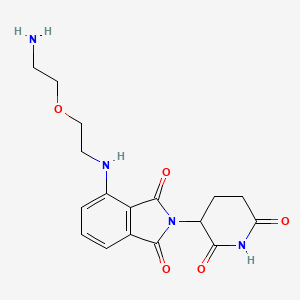

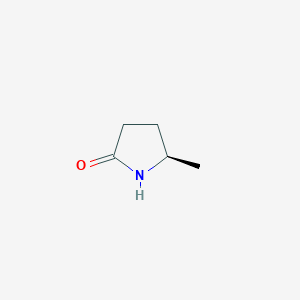
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
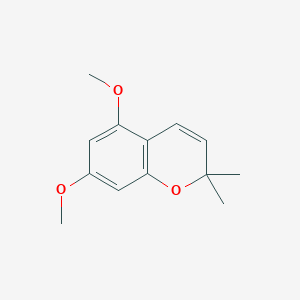
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
